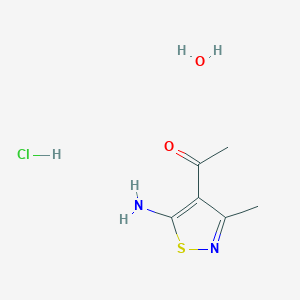
1-(5-Amino-3-methyl-4-isothiazolyl)ethanone hydrochloride hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Amino-3-methyl-4-isothiazolyl)ethanone hydrochloride hydrate is a chemical compound with the molecular formula C6H8N2OS·HCl·H2O It is a derivative of isothiazole, a five-membered heterocyclic compound containing sulfur and nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Amino-3-methyl-4-isothiazolyl)ethanone hydrochloride hydrate typically involves the reaction of 3-methyl-4-isothiazole with ethanone derivatives under controlled conditions. The process may include steps such as:
Nitration: Introduction of a nitro group to the isothiazole ring.
Reduction: Conversion of the nitro group to an amino group.
Hydrochloride Formation: Reaction with hydrochloric acid to form the hydrochloride salt.
Hydration: Incorporation of water molecules to form the hydrate.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for efficiency and yield. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Amino-3-methyl-4-isothiazolyl)ethanone hydrochloride hydrate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Further reduction of the amino group under specific conditions.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
1-(5-Amino-3-methyl-4-isothiazolyl)ethanone hydrochloride hydrate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(5-Amino-3-methyl-4-isothiazolyl)ethanone hydrochloride hydrate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparaison Avec Des Composés Similaires
- 5-Amino-3-methylisothiazole hydrochloride
- 3-Methyl-4-isothiazole derivatives
Comparison: 1-(5-Amino-3-methyl-4-isothiazolyl)ethanone hydrochloride hydrate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Propriétés
IUPAC Name |
1-(5-amino-3-methyl-1,2-thiazol-4-yl)ethanone;hydrate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS.ClH.H2O/c1-3-5(4(2)9)6(7)10-8-3;;/h7H2,1-2H3;1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFDOOWEXPJNKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1C(=O)C)N.O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














